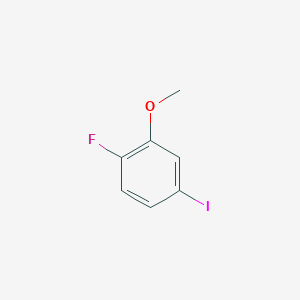

1-Fluoro-4-iodo-2-methoxybenzene

Overview

Description

“1-Fluoro-4-iodo-2-methoxybenzene” is a chemical compound with the molecular formula C7H6FIO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.

Molecular Structure Analysis

The molecular structure of “1-Fluoro-4-iodo-2-methoxybenzene” consists of a benzene ring with a fluorine atom at the 1-position, an iodine atom at the 4-position, and a methoxy group (-OCH3) at the 2-position .Scientific Research Applications

Conformational Analysis

Research by Barnes et al. (1989) investigates the conformation of α,α,α,-trifluoroanisoles, including 4-fluoro- and 4-iodo-α,α,α-trifluoromethoxybenzene, in liquid crystalline solutions. This study contributes to understanding the potential governing rotation about the phenyl O-bond in these compounds (Barnes, Emsley, Horne, Warnes, Celebre, & Longeri, 1989).Catalyzed Arylation

Averin et al. (2017) explored the Copper(I)-catalyzed arylation of adamantane-containing amines with 1-fluoro-4-iodobenzene. This study is significant in the field of organic synthesis, demonstrating how the structure of amines and the nature of substituents can affect the yield of N-arylation products (Averin, Panchenko, Abel, Maloshitskaya, Butov, Savelyev, Orlinson, Novakov, & Beletskaya, 2017).Structural Analysis in Crystallography

Saeed et al. (2009) analyzed the structure of 2-Fluoro-N-(4-methoxyphenyl)benzamide, a compound structurally related to 1-Fluoro-4-iodo-2-methoxybenzene. Such studies contribute to understanding the geometric and electronic structure of these compounds in crystallography (Saeed, Khera, Arfan, Simpson, & Stanley, 2009).Investigating Torsional Potentials

Klocker, Karpfen, and Wolschann (2003) studied torsional potentials in methoxy groups of various aromatic compounds, including 4-fluoro-1-methoxybenzenes. Their research offers insights into the relationships between bond distances and torsional potentials, which are crucial in understanding the molecular dynamics of such compounds (Klocker, Karpfen, & Wolschann, 2003).Chemoselective Reduction in Pharmaceutical Intermediate Production

Baramov et al. (2017) investigated the chemoselective, continuous multistep reduction of iodo-nitroaromatics, which includes a compound structurally similar to 1-Fluoro-4-iodo-2-methoxybenzene. This study is relevant to the production of pharmaceutical intermediates, demonstrating the challenges and solutions in achieving high yields and selectivity (Baramov, Hassfeld, Gottfried, Bauer, Herrmann, Said, & Roggan, 2017).Guest-Induced Assembly in Supramolecular Chemistry

Kobayashi et al. (2003) explored the guest-induced assembly of cavitands with 1-iodo-4-methoxybenzene, a molecule structurally similar to 1-Fluoro-4-iodo-2-methoxybenzene. Their research contributes to understanding how different guests can induce the formation of heterodimeric capsules in supramolecular chemistry (Kobayashi, Ishii, Sakamoto, Shirasaka, & Yamaguchi, 2003).

Safety and Hazards

properties

IUPAC Name |

1-fluoro-4-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDKZLAZICFOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650219 | |

| Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773855-64-4 | |

| Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4,4-Difluoropiperidin-1-yl)-ethyl]-phenylamine](/img/structure/B1370625.png)

![[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1370629.png)

![3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1370631.png)

![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1370643.png)